molecular formula C14H21ClN2O2 B1402600 1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1361113-06-5

1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1402600
M. Wt: 284.78 g/mol
InChI Key: LRVWBHAEWKHSJK-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride, also known as MPPPC, is a synthetic compound that has been used in various scientific research applications. It is a chiral compound, which means that it has two different forms that are not mirror images of each other. MPPPC is soluble in both water and organic solvents. It can be used in a variety of ways, such as for synthesis, as a pharmaceutical intermediate, and as a biological probe.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Computational Study : A study focused on the synthesis of pyrazole derivatives, which are structurally related to 1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride. The research included characterizations such as NMR, IR spectroscopies, HRMS analyses, and X-ray diffraction, alongside theoretical calculations using density-functional-theory (DFT) and gauge-including atomic orbital (GIAO) methods (Shen, Huang, Diao, & Lei, 2012).

Chemical Modifications and Derivatives

  • Pyrrolo[2′,3′4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids Synthesis

    : Research on the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid derivatives, closely related to the compound of interest. This involved transformations such as cyclization, aromatization, and hydrolysis processes (Bencková & Krutošíková, 1997).

  • Synthesis of Pyrrolidine and Piperidine-Alkanoic Acid Hydrochlorides : Studies on the synthesis of various pyrrolidine and piperidine-alkanoic acid hydrochlorides, including methods like hydrogenation and acidic hydrolysis. This synthesis approach could be pertinent to the compound (Tsui & Wood, 1979).

Biological Activity and Applications

  • Antimicrobial Activity of Pyrrolidine Derivatives : Investigation of the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. This study might offer insights into the potential biological activities of structurally related compounds like 1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride (Nural et al., 2018).

Extraction and Separation Studies

  • Extraction of Pyridine Derivatives : Research on the extraction of pyridine-3-carboxylic acid using various techniques and solvents. Such studies can provide useful methodologies for isolating and purifying pyridine derivatives, which may be applicable to the compound of interest (Kumar & Babu, 2009).

Chemical Characterization and Analysis

  • Identification and Derivatization of Selected Cathinones : This study identified and characterized various cathinones, including derivatives of pyrrolidine. Spectroscopic techniques used in this research could be relevant for analyzing similar compounds like 1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride (Nycz et al., 2016).

properties

IUPAC Name

1-methyl-2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-16-11-5-9-14(16,13(17)18)8-4-7-12-6-2-3-10-15-12;/h2-3,6,10H,4-5,7-9,11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVWBHAEWKHSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1(CCCC2=CC=CC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride

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